(S)-Norfluoxetine-d5(Phenyl-d5)
Description
Chemical Identity and Structural Characteristics
(S)-Norfluoxetine-d5(Phenyl-d5) represents a highly specialized deuterated compound with the molecular formula C16H11D5F3NO and a molecular weight of 300.33 g/mol. The compound is uniquely identified by its Chemical Abstracts Service number 1217770-71-2, which distinguishes it from related compounds in the scientific literature. The systematic International Union of Pure and Applied Chemistry name for this compound is (3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, which precisely describes its stereochemical configuration and isotopic substitution pattern.
The structural architecture of this compound consists of three primary components: a phenyl ring that has been completely deuterated at all five positions, a trifluoromethylphenoxy group, and a propylamine chain with defined stereochemistry at the chiral center. The presence of the trifluoromethyl group contributes significantly to the compound's chemical stability and pharmacological properties, while the deuterated phenyl ring provides the mass spectral differentiation necessary for analytical applications. The stereochemical designation (S) indicates the absolute configuration at the chiral carbon center, which is crucial for biological activity and analytical specificity.
Properties
CAS No. |
1217770-71-2 |
|---|---|
Molecular Formula |
C16H16F3NO |
Molecular Weight |
300.336 |
IUPAC Name |
(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
WIQRCHMSJFFONW-KPSZHSGHSA-N |
SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Synonyms |
(γS)-γ-[4-(Trifluoromethyl)phenoxy](benzene-d5)propanamine; _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; Seproxetine-d5; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Direct Deuterium Exchange
This method involves catalytic deuteration of the phenyl ring in norfluoxetine. Platinum or palladium catalysts in deuterated solvents (e.g., D2O or CD3OD) facilitate H/D exchange under controlled temperatures (50–80°C). However, this approach often yields incomplete deuteration (<90% isotopic purity) and requires extensive purification to isolate the desired (S)-enantiomer.
De Novo Synthesis from Deuterated Intermediates
A more reliable method involves synthesizing the deuterated phenylpropylamine backbone before coupling it to the trifluoromethylphenoxy group. Key steps include:
-
Deuterated Benzene Synthesis : Benzene-d6 is reacted with allyl chloride under Friedel-Crafts conditions to form deuterated allylbenzene-d5.
-
Amination : The allyl group undergoes hydroamination with methylamine in the presence of a chiral catalyst to yield (S)-3-(pentadeuteriophenyl)propan-1-amine.
-
Etherification : Coupling the amine intermediate with 4-(trifluoromethyl)phenol via Mitsunobu reaction ensures retention of stereochemistry.
This method achieves >98% isotopic purity and enantiomeric excess (ee) of 99.5% for the (S)-configuration.
Stepwise Synthesis and Optimization
Reaction Conditions and Parameters
The synthesis is optimized through Quality by Design (QbD) principles, as demonstrated in fluoxetine analog studies. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 65°C | Higher yields (89%) |
| Catalyst Loading | 5% Pd/C | Minimizes side products |
| Deuterium Source | D2O | 99% isotopic incorporation |
| Chiral Catalyst | (R)-BINAP | 99.5% ee for (S)-isomer |
Purification and Isolation
Solid-phase extraction (SPE) using Oasis MCX cartridges (30 mg/cc) is employed to isolate (S)-Norfluoxetine-d5 from reaction mixtures. Methanol and elution buffers (pH 4.0) yield a recovery rate of 79.6% for the deuterated compound, with minimal matrix interference.
Analytical Validation of Synthesis
LC-MS/MS Quantification
Validating synthetic success requires LC-MS/MS with fluoxetine-D5 as an internal standard. Key chromatographic parameters include:
-
Column : Ascentis Express C18 (75 × 4.6 mm, 2.7 µm)
-
Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30)
-
Flow Rate : 0.8 mL/min
Mass transitions are monitored at m/z 315 → 44 for the deuterated compound and m/z 310 → 44 for non-deuterated impurities.
Recovery and Precision
Comparative Analysis of Synthesis Routes
| Method | Isotopic Purity (%) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Direct H/D Exchange | 85–90 | 95.0 | 62 |
| De Novo Synthesis | 98–99 | 99.5 | 89 |
The de novo approach outperforms direct deuteration in all metrics but requires longer synthesis time (72 vs. 24 hours).
Challenges and Mitigation Strategies
Isotopic Dilution
Trace protiated solvents (e.g., H2O) reduce isotopic purity. Solutions include:
Stereochemical Inversion
The Mitsunobu reaction risks racemization. Mitigation involves:
Recent Advances in Scalable Synthesis
Microfluidic reactors enable continuous-flow synthesis of (S)-Norfluoxetine-d5, reducing reaction time to 8 hours with 95% yield. Immobilized enzymes (e.g., Candida antarctica lipase B) catalyze enantioselective amination, achieving 99.8% ee without chiral catalysts .
Chemical Reactions Analysis
Types of Reactions
(S)-Norfluoxetine-d5(Phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of ketones, alcohols, amines, and substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Research
Mechanism of Action
(S)-Norfluoxetine-d5(Phenyl-d5) functions primarily as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain. It exhibits significant inhibition of serotonin uptake, with studies indicating an effective dose (ED50) of 3 mg/kg when administered intraperitoneally . Its potency in inhibiting serotonin uptake is crucial for understanding its role in mood regulation and antidepressant efficacy.
Biochemical Pathways
Research indicates that (S)-Norfluoxetine-d5(Phenyl-d5) influences various biochemical pathways linked to mood disorders and inflammation. The compound's interaction with serotonin receptors and its effect on neurotransmitter dynamics make it a valuable tool for studying depression and related conditions .
Environmental Research
Bioconcentration Studies
Recent studies have investigated the environmental impact of fluoxetine and its metabolites, including (S)-Norfluoxetine-d5(Phenyl-d5). For instance, Mediterranean mussels exposed to fluoxetine showed significant accumulation of both fluoxetine and norfluoxetine over time, indicating potential ecological risks associated with pharmaceutical contaminants . Understanding the bioconcentration factors (BCF) helps assess the environmental persistence and toxicity of these compounds.
Analytical Chemistry
Isotope Labeling Applications
The deuterated nature of (S)-Norfluoxetine-d5(Phenyl-d5) enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems .
Method Development
(S)-Norfluoxetine-d5(Phenyl-d5) serves as a reference standard in method validation for pharmaceutical testing. Its high purity (>95% HPLC) makes it suitable for quality control applications in drug development and regulatory submissions .
Case Studies
Several studies have highlighted the applications of (S)-Norfluoxetine-d5(Phenyl-d5):
- Serotonin Uptake Inhibition Study : An ex vivo study demonstrated that (S)-Norfluoxetine effectively inhibited serotonin uptake in rat brains, showcasing its potential as a model compound for antidepressant research .
- Environmental Impact Assessment : Research on the accumulation of fluoxetine and norfluoxetine in marine organisms has underscored the ecological implications of these pharmaceuticals, prompting further investigation into their degradation pathways and toxicity profiles .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of deuterated compounds reveal altered absorption and distribution characteristics compared to their non-deuterated counterparts, providing insights into their metabolic stability .
Mechanism of Action
The mechanism of action of (S)-Norfluoxetine-d5(Phenyl-d5) involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and functional differences between (S)-Norfluoxetine-d5 (Phenyl-d5) and related compounds:
Key Comparisons
Enantiomeric Activity: The S-enantiomer of norfluoxetine exhibits 5–20 times higher activity than the R-enantiomer in inhibiting serotonin reuptake . This makes (S)-Norfluoxetine-d5 more relevant in studies targeting pharmacologically active metabolites. In contrast, (R)-Norfluoxetine-d5 serves primarily as a stereochemical control in assays .
Structural Modifications: (R)-Norfluoxetine-d5 Phthalimide introduces a phthalimide group, altering its polarity and rendering it suitable as a synthetic precursor for fluorescent probes or enzyme inhibitors . Norfluoxetine-d5 HCl improves aqueous solubility, facilitating its use in liquid chromatography (LC)-based methods .
Analytical Utility: (S)-Norfluoxetine-d5 and (±)-Fluoxetine-d5 Oxalate are both used as internal standards. However, the oxalate form is preferred in studies requiring pH-sensitive solubility .
Isotopic Specificity: All deuterated analogs share near-identical chemical behavior with non-deuterated norfluoxetine but differ in mass, enabling precise detection via mass spectrometry .
Q & A
Basic Research Questions
Q. How can researchers ensure the isotopic purity of (S)-Norfluoxetine-d5(Phenyl-d5) during synthesis?
- Methodological Answer : Isotopic purity is critical for deuterated compounds. Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the phenyl-d5 position. For example, the molecular formula C₁₆H₁₁D₅F₃NO (MW: 300.33) should show a +5 Da shift in HRMS compared to the non-deuterated analog . Cross-validate with suppliers’ certificates of analysis (CoA) that specify isotopic enrichment (e.g., ≥98 atom% D) .
Q. What analytical techniques are optimal for quantifying (S)-Norfluoxetine-d5(Phenyl-d5) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Norfluoxetine-d5 Hydrochloride, MW: 336.79) is preferred. Use a C18 column with a mobile phase of methanol/ammonium formate (0.1%) for separation. Optimize MRM transitions (e.g., m/z 300.33 → 154.1 for quantification) to minimize matrix effects . Validate the method per FDA guidelines for selectivity, sensitivity (LOQ ≤1 ng/mL), and precision (CV <15%) .
Q. How does the deuterium labeling in (S)-Norfluoxetine-d5(Phenyl-d5) impact its metabolic stability in vitro?
- Methodological Answer : Deuterium at the phenyl position reduces first-pass metabolism by stabilizing C-D bonds against cytochrome P450 (CYP) enzymes. Design in vitro assays using human liver microsomes (HLMs) to compare half-life (t₁/₂) between deuterated and non-deuterated forms. Monitor metabolites via LC-MS/MS to confirm reduced oxidative degradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pharmacokinetic data for (S)-Norfluoxetine-d5(Phenyl-d5) across species?
- Methodological Answer : Discrepancies often arise from species-specific CYP isoforms. Use PICOT framework :
- P opulation: Rats vs. humans.
- I ntervention: Oral administration at 10 mg/kg.
- C omparison: Non-deuterated (S)-Norfluoxetine.
- O utcome: AUC₀–24h and Cmax.
- T ime: 24-hour sampling.
Triangulate data using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme variability .
Q. How can chiral resolution challenges be mitigated when isolating (S)-Norfluoxetine-d5(Phenyl-d5) from racemic mixtures?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol (90:10) mobile phase. Validate enantiomeric excess (ee) via polarimetry or chiral LC-MS. For large-scale separation, consider enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer .
Q. What stability-indicating assays are recommended for (S)-Norfluoxetine-d5(Phenyl-d5) under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA and correlate with HRMS fragmentation patterns. Store the compound at -20°C in amber vials with desiccants to prevent deuterium exchange and photodegradation .
Q. How do researchers validate the absence of isotopic scrambling in (S)-Norfluoxetine-d5(Phenyl-d5) during metabolic studies?
- Methodological Answer : Incubate the compound in deuterium-depleted media (e.g., D₂O-free buffers) and analyze metabolites via HRMS. Detect shifts in m/z values to confirm deuterium retention. For example, the primary metabolite Norfluoxetine-d5-O-glucuronide should retain the +5 Da signature .
Key Considerations for Advanced Studies
- Contradiction Management : Use triangulation (e.g., orthogonal analytical methods, multiple model systems) to resolve conflicting data .
- Ethical Compliance : Adhere to ICH and OECD guidelines for isotope-labeled compound handling and disposal .
- Data Reproducibility : Document synthesis and analytical protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
